Formylhydrazine

説明

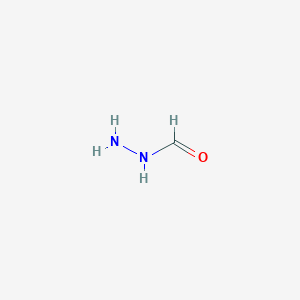

Structure

2D Structure

3D Structure

特性

IUPAC Name |

formohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBIXDPGRMLSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020642 | |

| Record name | Formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-84-0 | |

| Record name | Hydrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1D8X13QFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of Formylhydrazine

This compound, also known as formohydrazide, is the simplest member of the hydrazide class of organic compounds.[1] Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a formyl group, makes it a versatile and crucial building block in synthetic organic chemistry.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in research and drug development.

Core Chemical and Physical Properties

This compound is a white, shiny crystalline solid at room temperature.[4][5] It is hygroscopic and sensitive to moisture, often requiring storage in a controlled, inert atmosphere at low temperatures.[4][5][6] The compound is soluble in water as well as various organic solvents, including ethanol (B145695) and benzene.[4][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 624-84-0 | [1][4][5] |

| Molecular Formula | CH₄N₂O | [1][4] |

| Molecular Weight | 60.056 g/mol | [1][2] |

| Appearance | White shiny crystalline flakes | [4][5][7] |

| Melting Point | 52-57 °C | [5][6][7] |

| Boiling Point | 90 °C @ 0.7 mmHg | [5][7] |

| Water Solubility | 2.5% (w/v), clear, colorless solution | [4][5] |

| pKa (Predicted) | 13.65 ± 0.20 | [4][5] |

| Stability | Stable under normal conditions; moisture sensitive | [4][6] |

| Storage Conditions | Store in freezer (-20°C), inert atmosphere, dark place | [4][5][7] |

Synthesis and Purification

This compound is produced exclusively through synthetic methods.[4] The most common laboratory and industrial preparations involve the reaction of a hydrazine source with a formic acid derivative.[2][4]

This is a widely used method for producing this compound.

-

Reaction Setup: Mix ethyl formate (B1220265) (200 g) with methanol (B129727) (200 mL) in a suitable reaction vessel and cool the mixture to between 0-10°C using an ice bath.[5]

-

Addition of Hydrazine: While stirring, slowly add a solution of 85% hydrazine hydrate (B1144303) (138 g) and water (20 mL).[4][5]

-

Reaction: After the initial exothermic reaction subsides, gradually heat the mixture to 55-60°C and maintain this temperature with continuous stirring for 18-24 hours.[4][5]

-

Workup: Remove the solvent (methanol and water) by distillation under reduced pressure to yield a crude syrup.[4][5]

-

Crystallization: Add isopropanol (B130326) to the residue, cool the mixture to 0-5°C, and stir for 2 hours to induce crystallization.[5]

-

Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry to obtain this compound.[5]

To obtain high-purity this compound for sensitive applications:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.[5]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by filtration.

-

Drying: Dry the crystals in vacuo to remove any residual solvent.[5]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the nucleophilic character of its terminal amino (-NH₂) group and its ability to act as a precursor for various heterocyclic systems.[2]

This compound readily reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form hydrazones.[2] This reaction is often catalyzed by acid. The nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon.[2] This is followed by the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone.[2]

This compound is a cornerstone in medicinal chemistry for synthesizing nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[2][3] It serves as a key intermediate for building rings like 1,2,4-triazoles and 1,3,4-oxadiazoles, which are found in numerous antibacterial, antifungal, and anticancer agents.[2][5]

While stable under recommended storage conditions, this compound is sensitive to moisture and can disproportionate into 1,2-dithis compound (B1218853) and hydrazine upon storage.[5][6] Thermal analysis shows that its decomposition pathways are complex and can be influenced by the presence of metals, with which it can form coordination complexes.[2] The oxidation of this compound can lead to the formation of formic acid and nitrogen gas, involving the cleavage of the N-N bond.[2] Studies on the broader class of hydrazines indicate that thermal decomposition can proceed through radical mechanisms, initially forming products like ammonia (B1221849) (NH₃) at lower temperatures, and dinitrogen (N₂) and hydrogen (H₂) at higher temperatures.[8]

Spectroscopic and Structural Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound and its derivatives.

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| IR Spectroscopy | Strong absorption around 1650-1700 cm⁻¹; Broad absorptions in the 3200-3400 cm⁻¹ region. | C=O (amide) stretching; N-H stretching vibrations of the hydrazide group. |

| ¹H NMR | Signals corresponding to the -NH, -NH₂, and -CHO protons. The chemical shifts and coupling patterns are conformation-dependent.[9] | Confirms the presence of the different proton environments in the molecule. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the 160-170 ppm range. The chemical shift difference for this carbon can be used to distinguish between conformers.[9] | Identifies the carbonyl carbon. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 60. | Confirms the molecular weight of the compound.[1] |

Microwave spectroscopy combined with quantum chemical calculations has revealed that this compound exists as two stable conformers: a more stable syn-periplanar form and a less stable anti-periplanar form.[9] NMR studies have further confirmed the presence of different rotamers in solution.[9]

Applications in Drug Development and Research

This compound's primary value lies in its role as a versatile intermediate.[4]

-

Pharmaceutical Synthesis: It is a key precursor for synthesizing a wide range of heterocyclic compounds with therapeutic potential, including anticancer and antimicrobial agents.[2][5]

-

Agrochemicals: It is used in the preparation of certain pesticides and herbicides.[4]

-

Coordination Chemistry: It can act as a bidentate ligand, forming stable complexes with various metal ions like Co(II), Zn(II), and Cd(II).[1]

Safety and Handling

This compound is classified as a toxic and potentially carcinogenic substance.[4] It is an irritant to the eyes, skin, and respiratory system.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the compound.[7] All work should be conducted in a well-ventilated fume hood.[4] Due to its hygroscopic nature, it should be handled under an inert atmosphere where possible.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Research Chemicals | Supplier [benchchem.com]

- 3. This compound | Research Chemicals | Supplier [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 624-84-0 [chemicalbook.com]

- 6. This compound|624-84-0 - MOLBASE Encyclopedia [m.molbase.com]

- 7. chembk.com [chembk.com]

- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of Formylhydrazine from Hydrazine Hydrate and Formic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylhydrazine is a versatile building block in organic and medicinal chemistry, serving as a crucial precursor for the synthesis of various nitrogen-containing heterocycles.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from the reaction of hydrazine (B178648) hydrate (B1144303) with formic acid and its derivatives. It details experimental protocols, presents quantitative data for comparison, and illustrates the reaction mechanism and experimental workflow through diagrams. This document is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

This compound (CH₄N₂O), also known as formic acid hydrazide, is a bifunctional molecule featuring both a formyl group and a hydrazine moiety.[1] This unique structure makes it an essential intermediate in the synthesis of a wide array of heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are prominent scaffolds in many pharmaceutical agents.[1] The primary methods for synthesizing this compound involve the direct condensation of hydrazine hydrate with formic acid or the reaction of hydrazine hydrate with a formic acid ester, typically ethyl formate (B1220265). This guide will explore these synthetic routes in detail.

Synthetic Methodologies

Two primary methodologies are commonly employed for the synthesis of this compound: direct condensation with formic acid and acylation with a formic acid ester.

Direct Condensation with Formic Acid

This is the most straightforward approach, relying on a classic acid-catalyzed condensation mechanism.[1] The reaction involves a nucleophilic attack of a nitrogen atom from hydrazine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule.[1]

Reaction Scheme:

NH₂NH₂·H₂O + HCOOH → HCONHNH₂ + 2H₂O

A critical aspect of this method is maintaining a 1:1 molar ratio of hydrazine hydrate to formic acid to achieve high yields and purity.[1] An excess of formic acid can lead to the formation of the undesired byproduct, N,N'-dithis compound.[1] The reaction is typically conducted at room temperature (20–25°C) with continuous stirring, and under optimized conditions, can yield this compound in the range of 85% to 90%.[1]

Reaction with Formic Acid Esters

An alternative route involves the use of formic acid esters, such as ethyl formate or methyl formate, as the acylating agent.[1] This method proceeds via a nucleophilic substitution reaction where hydrazine hydrate attacks the carbonyl carbon of the ester.[1]

Reaction Scheme:

NH₂NH₂·H₂O + HCOOR → HCONHNH₂ + ROH + H₂O (R = ethyl, methyl)

This approach offers different reaction condition possibilities. One common procedure involves refluxing hydrazine hydrate with ethyl formate in a solvent like ethanol (B145695) for an extended period, often around 18 hours.[1][2][3] Another reported method emphasizes a low-temperature approach, reacting hydrazine hydrate with ethyl formate at 0°C, which is claimed to produce a high yield without the need for high temperatures.[4]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reactants | Key Conditions | Yield | Source |

| Direct Condensation | Hydrazine Hydrate, Formic Acid | 1:1 molar ratio, Room Temp (20-25°C) | 85-90% | [1] |

| Ester Acylation | Hydrazine Hydrate, Ethyl Formate | Reflux in ethanol, 18 hours | Not specified | [1][2][3] |

| Ester Acylation | Hydrazine Hydrate, Methyl Formate | Reflux in methanol (B129727) or ethanol (65–70°C), 4-6 hours | Not specified | [1] |

| Low-Temperature Ester Acylation | Hydrazine Hydrate, Ethyl Formate | 0°C | High | [4] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Source |

| Molecular Formula | CH₄N₂O | [5] |

| Molecular Weight | 60.056 g/mol | [1][5] |

| Melting Point | 52-57 °C (lit.) | |

| 51-58 °C | [5] | |

| 54-58 °C | [2] | |

| ~55 °C | [2] | |

| Boiling Point | 90°C / 0.7 mmHg (lit.) | |

| 51-58 °C | [5] | |

| ¹H NMR (300 MHz, D₂O) | δ 8.18 (s, 1H) | [6] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.481 (s, 1H) | [6] |

| IR (KBr disc) | N-H stretching: ~3300 cm⁻¹, C=O (Amide I) stretching: ~1650 cm⁻¹ | [1] |

Experimental Protocols

Protocol 1: Synthesis via Direct Condensation with Formic Acid

This protocol is based on the general description of the direct condensation method.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate.

-

Reagent Addition: While stirring, slowly add an equimolar amount of formic acid to the flask. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Continue stirring the mixture at room temperature (20-25°C) for several hours until the reaction is complete.

-

Work-up and Purification: The product can be isolated by removing any excess water, potentially under reduced pressure. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[2]

Protocol 2: Synthesis via Reflux with Ethyl Formate (from Organic Syntheses)

This protocol is adapted from a procedure for an intermediate step in the synthesis of 4-amino-4H-1,2,4-triazole.[3]

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with an efficient water condenser, place 148 g (2 moles) of ethyl formate and 150 ml of 95% ethanol.[3]

-

Reagent Addition: Cautiously add 120 g (2 moles) of 85% hydrazine hydrate to this solution with shaking over a period of 10 minutes. The reaction can be vigorous.[3]

-

Reaction: After the initial reaction has subsided, reflux the solution on a steam bath for 18 hours.[3]

-

Isolation of Crude Product: Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume in the flask is about 150 ml. The resulting syrup is crude this compound.[3]

-

Purification: The crude product can be purified by recrystallization from ethanol.[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed condensation reaction between hydrazine and formic acid.

Caption: Reaction mechanism of this compound synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis of this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from hydrazine hydrate and formic acid or its esters is a well-established and efficient process. The choice between direct condensation and ester acylation may depend on factors such as available equipment, desired reaction conditions, and scale. This guide provides the essential technical details to aid researchers in the successful synthesis and characterization of this important chemical intermediate. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and purity.

References

- 1. This compound | Research Chemicals | Supplier [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. RU2637122C2 - Method of producing formylhydrazines - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound(624-84-0) 1H NMR [m.chemicalbook.com]

Formylhydrazine: A Comprehensive Technical Guide for Researchers

Introduction

Formylhydrazine, identified by the CAS number 624-84-0, is a simple yet versatile organic compound that serves as a crucial building block in synthetic and medicinal chemistry.[1][2][3] Also known by synonyms such as formic acid hydrazide and formohydrazide, it is a derivative of hydrazine (B178648) and one of the simplest members of the hydrazide class of compounds.[1][3] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a formyl group, makes it an indispensable precursor for the synthesis of a wide range of nitrogen-containing heterocycles.[2] This guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, chemical reactivity, and significant applications in drug discovery and development.

Physicochemical and Safety Data

This compound is a colorless to pale yellow crystalline solid or liquid with a pungent, ammonia-like odor.[1] It is soluble in water and various organic solvents.[1][4] Due to its potential toxicity and carcinogenicity, it should be handled with appropriate safety precautions in a controlled laboratory environment.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 624-84-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | CH₄N₂O | [1][2][3] |

| Molecular Weight | 60.056 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline flakes or liquid | [1][5][6] |

| Melting Point | 52-58 °C | [4][5][6] |

| Boiling Point | 90 °C at 0.7 mmHg | [4][5] |

| Density | ~1.094 - 1.325 g/cm³ | [5][6] |

| Flash Point | >112 °C | [6] |

| Solubility | Soluble in water, ethanol (B145695), benzene, ether, chloroform | [1][4] |

| InChI Key | XZBIXDPGRMLSTC-UHFFFAOYSA-N | [2][3] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed, inhaled, or absorbed through the skin.[1] | Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] |

| Causes skin, eye, and respiratory tract irritation.[1][4] | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] |

| Suspected carcinogen.[1] | Store in a cool, dry, dark, and inert atmosphere, away from incompatible materials like strong oxidizing agents.[5][6] |

| Moisture sensitive and hygroscopic.[1][6] | Keep container tightly closed. |

Synthesis of this compound

This compound is produced exclusively through synthetic methods, as it does not occur naturally in significant amounts.[1] The most common and direct industrial methods involve the condensation reaction of hydrazine with a formic acid derivative.[1][2]

Key Synthetic Routes

-

From Hydrazine Hydrate (B1144303) and Formic Acid: This is a straightforward method involving the direct acid-catalyzed condensation of hydrazine hydrate with formic acid.[2] The reaction is typically performed under controlled, low-temperature conditions to prevent decomposition.[1] A 1:1 molar ratio is crucial to avoid the formation of the N,N'-dithis compound byproduct.[2]

-

From Hydrazine Hydrate and Formic Acid Esters: A widely used laboratory and industrial preparation involves the reaction of hydrazine hydrate with a formic acid ester, such as ethyl formate (B1220265) or methyl formate.[1][2] This reaction is generally carried out in an alcohol solvent and may require refluxing for several hours.[1][2]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from Ethyl Formate and Hydrazine Hydrate

The following protocol is adapted from established synthetic procedures.[1][5][8][9]

Materials:

-

Ethyl formate (2 moles)

-

85% Hydrazine hydrate (2 moles)

-

95% Ethanol

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine ethyl formate (148 g) and 95% ethanol (150 mL).[8][9]

-

Carefully and slowly add 85% hydrazine hydrate (120 g) to the solution over a period of 10 minutes with continuous stirring or shaking.[1][8][9] The reaction can be vigorous.[9]

-

Once the initial reaction subsides, heat the mixture to reflux using a steam bath and maintain reflux for 18 hours.[1][8][9]

-

After reflux, remove the bulk of the ethanol and water by distillation under reduced pressure to obtain a crude syrup.[1][8][9]

-

To the residue, add isopropanol and cool the mixture to 0-5 °C. Stir for 2 hours to induce crystallization.[5]

-

Collect the solid product by filtration, wash with cold isopropanol, and dry in vacuo to yield pure this compound.[5]

Chemical Reactivity and Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents.[1][2] Its utility stems from its ability to act as a precursor to carbonyl hydrazones or as a cyclizing agent to construct complex molecular architectures.[2]

Synthesis of Heterocyclic Scaffolds

This compound is extensively used for the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to exhibit a wide range of biological activities.[2] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][10][11]

-

1,2,4-Triazoles: this compound can react with various reagents to form 1,2,4-triazole (B32235) derivatives. For example, it is a precursor in the synthesis of 4-amino-1,2,4-triazole.[8][9]

-

Anticancer Agents: It is used in the synthesis of complex molecules with potential anticancer activity, such as 6-N-formylamino-12,13-dihydro-1,11-dihydroxy-13-(beta-D-glucopyranosyl)-5H-indolo[2,3-a]-pyrrolo[3,4-c]carbazole-5,7(6H)-dione.[5]

-

Anticonvulsants: The compound is also utilized in the synthesis of quinoline (B57606) derivatives that act as anticonvulsants.[6]

-

Antibacterial Agents: this compound is a key component in the synthesis of azaindazoles, which function as inhibitors of bacterial DNA ligase.[6]

Caption: this compound as a precursor in drug development.

Biological Activity of this compound Derivatives

Research has demonstrated that derivatives of this compound possess significant biological activities. For instance, novel hydrazine and hydrazide derivatives of 3-formylchromone have shown antimicrobial and antiproliferative effects.[10] These compounds were found to inhibit the growth of various microbial strains and influence cell proliferation in human and mouse cell lines.[10] The broad pharmacological activities of benzopyrone derivatives, which can be synthesized using this compound, include antitumor, antioxidant, and anti-HIV properties.[10] The versatility of the hydrazine moiety allows for numerous chemical modifications, making it a valuable scaffold in the search for new and effective therapeutic agents.[10][11][12]

Conclusion

This compound (CAS No. 624-84-0) is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity enable the construction of diverse and complex heterocyclic molecules. For researchers and professionals in drug development, a thorough understanding of this compound's properties and chemical behavior is essential for designing novel therapeutics to address a range of diseases, from bacterial infections to cancer. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | Research Chemicals | Supplier [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. This compound | 624-84-0 [chemicalbook.com]

- 6. This compound|624-84-0 - MOLBASE Encyclopedia [m.molbase.com]

- 7. 624-84-0|this compound|BLD Pharm [bldpharm.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrazine Building Blocks - Enamine [enamine.net]

An In-depth Technical Guide to the Molecular Weight of Formohydrazide

This technical guide provides a comprehensive analysis of the molecular weight of formohydrazide (CH₄N₂O), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the foundational principles and detailed calculations necessary to determine its molecular weight, presented in a clear and structured format for ease of reference and application in a laboratory setting.

Molecular Composition and Structure

Formohydrazide, also known as formic hydrazide or hydrazinecarboxaldehyde, is a simple organic compound with the molecular formula CH₄N₂O.[1][2][3][4] Its structure consists of a formyl group attached to a hydrazine (B178648) moiety. Understanding the elemental composition is the first step in determining the molecular weight.

Atomic Weights of Constituent Elements

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. These values represent the weighted average of the masses of the naturally occurring isotopes of each element.

The atomic weights of the elements present in formohydrazide are detailed in the table below.

Data Presentation: Atomic Composition and Molecular Weight Calculation

The quantitative data pertaining to the molecular weight of formohydrazide is summarized in the following table. This structured format allows for a clear comparison of the contribution of each element to the total molecular weight.

| Element | Symbol | Quantity | Standard Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 1 | 12.011 | 12.011 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 60.056 |

The calculated molecular weight of formohydrazide is 60.056 g/mol .[2] This value is consistent with figures found in scientific literature and chemical databases.[1][3][4]

Experimental Protocols

The determination of the molecular weight of a compound like formohydrazide in a laboratory setting typically involves mass spectrometry. A detailed, generalized protocol for this is provided below.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small, accurately weighed sample of formohydrazide in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

-

-

Instrumentation Setup:

-

Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range.

-

-

Sample Infusion and Ionization:

-

Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated capillary and nebulizing gas (typically nitrogen) to facilitate desolvation and the formation of gas-phase ions.

-

-

Mass Analysis:

-

Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular weight of formohydrazide (e.g., m/z 50-100).

-

Acquire mass spectra in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion. The m/z value of this peak will be approximately 61.063 (60.056 + 1.007, the mass of a proton).

-

The molecular weight of the neutral formohydrazide molecule is determined by subtracting the mass of the proton from the observed m/z value.

-

Visualization of Molecular Weight Calculation

The logical relationship between the elemental composition and the final molecular weight is illustrated in the following diagram.

Caption: Workflow for calculating the molecular weight of formohydrazide.

References

Solubility Profile of Formylhydrazine: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of formylhydrazine in water and various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.

Executive Summary

This compound (CAS No. 624-84-0), a simple hydrazide derivative, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its solubility is a critical parameter for its application in various reaction media. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₄N₂O | [1] |

| Molecular Weight | 60.06 g/mol | [2] |

| Melting Point | 52-57 °C | [2][3] |

| Appearance | White shiny crystalline flakes | [3][4] |

| Hygroscopicity | Hygroscopic | [3][4] |

Solubility Data

The solubility of this compound has been reported in various solvents. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Notes | Reference |

| Water | 50 mg/mL | Not Specified | - | [2] |

| Water | 2.5% (w/v, assumed) | Not Specified | Described as "clear, colorless" solution. The w/v assumption is based on common laboratory practice but is not explicitly stated in the source. | [2][3][4][5] |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Benzene | Soluble | [5][6] |

| Chloroform | Soluble | [6] |

| Ethanol | Soluble | [1][5][6] |

| Ether | Soluble | [6] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for the solubility of this compound was not found in the reviewed literature, a standard and widely accepted method for determining the thermodynamic solubility of a solid in a liquid is the Shake-Flask Method . This method is considered the "gold standard" for its reliability.

Principle

The shake-flask method involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a vial or flask containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the container and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100mL.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound in water and selected organic solvents. For applications requiring precise solubility values, it is recommended to perform experimental determination using a standardized protocol such as the shake-flask method outlined herein. The provided information serves as a valuable resource for researchers and professionals working with this compound.

References

Stability and Storage Conditions for Formylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for formylhydrazine (CAS No. 624-84-0). Understanding the stability profile of this versatile reagent is critical for ensuring its quality, safety, and performance in research and development, particularly in the synthesis of pharmaceutical intermediates. This document outlines the known degradation pathways, recommended storage conditions, and analytical methodologies for assessing the stability of this compound.

Physicochemical Properties

This compound is a hygroscopic, white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₄N₂O | [1] |

| Molecular Weight | 60.06 g/mol | [1] |

| Melting Point | 52-57 °C (lit.) | [2] |

| Boiling Point | 90 °C at 0.7 mmHg (lit.) | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and ethanol. | [2] |

| Hygroscopicity | Hygroscopic | [3] |

Stability and Degradation Profile

This compound is stable under normal temperatures and pressures when stored correctly. However, it is susceptible to degradation through several pathways, including hydrolysis, oxidation, and disproportionation. It is particularly sensitive to moisture and incompatible with strong oxidizing agents and strong bases.[3]

Hydrolysis

In aqueous solutions, particularly under acidic conditions, this compound can undergo hydrolysis. The mechanism involves a second proton transfer to the monoprotonated substrate, followed by nucleophilic attack by water.[4] At higher acidities, bisulfate ions can act as the nucleophile.[4]

Oxidation

As a hydrazine (B178648) derivative, this compound is a reducing agent and is susceptible to oxidation.[3] Oxidation can lead to the formation of formic acid and nitrogen gas through the cleavage of the N-N bond.[5] The presence of metal ions can catalyze the oxidation of hydrazines.

Disproportionation

On storage, this compound may disproportionate into 1,2-dithis compound (B1218853) and hydrazine.[2] This reaction is a known instability for some hydrazide compounds.

Thermal Decomposition

When heated to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2] Studies on the thermal decomposition of hydrazine and its derivatives show that the decomposition mechanism is influenced by temperature, pressure, and the presence of catalytic surfaces.[6][7] At lower temperatures, ammonia (B1221849) is a primary decomposition product of hydrazine, while at higher temperatures, nitrogen and hydrogen gases are dominant.[6]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended. A summary of these conditions is provided in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a freezer, under -20°C. Store below 10°C. | To minimize thermal degradation and disproportionation. | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by atmospheric oxygen. | [2][3] |

| Light | Keep in a dark place. | To prevent potential photodegradation. | [2] |

| Moisture | Keep container tightly closed in a dry place. | This compound is hygroscopic and moisture-sensitive. | [3] |

| Incompatible Materials | Strong oxidizing agents, strong bases, acids, and metal oxides. | To prevent hazardous reactions and catalytic decomposition. | [3] |

Material Compatibility

Proper selection of container materials is crucial for the safe storage of this compound and to prevent catalytic decomposition. Based on general knowledge of hydrazine and its derivatives, the following recommendations are made, summarized in Table 3.

Table 3: Material Compatibility for this compound Storage

| Material | Compatibility | Rationale | Reference(s) |

| Glass (Borosilicate) | Good | Generally inert, but prolonged storage may lead to slow leaching of silica. | [3] |

| Stainless Steel (e.g., 304L, 316L) | Excellent | Recommended for extended bulk storage of hydrazine solutions. | [3] |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert to a wide range of chemicals. | [General Knowledge] |

| Polypropylene (PP), Polyethylene (HDPE) | Good | Often used for containers of hydrazine solutions. | [General Knowledge] |

| Rubber and Cork | Poor | Attacked by hydrazine solutions. | [3] |

| Aluminum Alloys | Variable | Compatibility depends on the specific alloy and passivation. | [8] |

| Copper, Lead, Manganese, Molybdenum Oxides | Poor | Can act as catalysts for decomposition. | [3] |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following are generalized protocols for conducting such studies.

General Forced Degradation Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Heat the solid sample at a specified temperature (e.g., 70°C) for a specified time.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a specified duration.

-

-

Neutralization: After the stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC or GC-MS).

Stability-Indicating HPLC Method (Hypothetical Example)

The following is a hypothetical HPLC method that could be developed and validated for the analysis of this compound and its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for this compound Stability Assessment

Caption: A logical workflow for assessing the stability of this compound.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. This technical guide summarizes the key aspects of its stability profile, including its susceptibility to hydrolysis, oxidation, and disproportionation. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is paramount for maintaining its quality and minimizing the formation of impurities. The provided experimental frameworks and visualizations serve as a foundation for researchers to design and execute robust stability studies for this compound and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. arxada.com [arxada.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound | Research Chemicals | Supplier [benchchem.com]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 8. indico.esa.int [indico.esa.int]

A Technical Guide to the Spectroscopic Analysis of Formylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for formylhydrazine (CH₄N₂O), a compound of interest in various chemical and pharmaceutical contexts. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental workflows are also provided to guide researchers in obtaining similar spectroscopic information.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide critical insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) in ppm |

| D₂O | 8.18 |

| DMSO-d₆ | 8.481 |

Table 1: ¹H NMR chemical shift data for this compound in different solvents.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is characterized by a signal for the carbonyl carbon, which is typical for an amide-like carbonyl group.[2]

| Feature | Description |

| Carbonyl Carbon Signal | A characteristic chemical shift indicative of an amide-like carbonyl group.[2] |

Table 2: Key features of the ¹³C NMR spectrum of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is fundamental for identifying the functional groups present in this compound. The vibrational bands in the IR spectrum are characteristic of specific bonds within the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretching | ~3300 |

| C=O stretching (Amide I) | ~1650 |

Table 3: Characteristic IR absorption bands for this compound.[2]

Upon coordination with a metal ion, significant shifts in these bands can be observed, providing insights into the coordination mode of the ligand.[2]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation patterns of this compound.[2] The mass-to-charge ratio of the ions provides a molecular fingerprint of the compound.

| Technique | Observation |

| Electron Ionization (EI) | The mass spectrum reveals characteristic peaks that aid in the identification of this compound.[2][3] |

| Molecular Ion (M+) | The formation of a molecular ion is a key feature in the mass spectrum.[2] |

Table 4: Mass spectrometry data for this compound.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published, this section outlines generalized methodologies for obtaining NMR, IR, and MS data.

NMR Spectroscopy Workflow

Obtaining high-quality NMR spectra involves careful sample preparation and instrument setup. The following workflow outlines the key steps.

IR Spectroscopy Workflow

IR spectroscopy provides a rapid and non-destructive method for identifying functional groups. The general workflow is as follows.

Mass Spectrometry Workflow

Mass spectrometry is a destructive technique that provides information on the molecular weight and fragmentation of a compound. The general workflow is outlined below.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Formylhydrazine Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylhydrazine (FH), the simplest acylhydrazide, serves as a fundamental building block in coordination chemistry and drug design. Its ability to act as a versatile ligand, coordinating with metal ions through its oxygen and nitrogen donor atoms, gives rise to a diverse range of metal complexes with intriguing structural features and potential pharmacological applications. The precise three-dimensional arrangement of atoms within these complexes, known as their crystal structure, is paramount in understanding their chemical behavior, stability, and biological activity. This technical guide provides an in-depth exploration of the crystal structure of this compound complexes, focusing on quantitative data, detailed experimental methodologies, and the logical flow of synthesis and characterization.

This compound typically acts as a bidentate ligand, coordinating to metal centers through the carbonyl oxygen and the terminal amino nitrogen to form stable five-membered chelate rings.[1] This chelation is a key feature influencing the geometry and properties of the resulting complexes. While a vast number of coordination compounds with hydrazine (B178648) derivatives have been studied, detailed crystallographic data for simple this compound complexes are less common in the literature. This guide will focus on well-characterized examples to provide a foundational understanding.

Crystal Structure Data of Divalent Metal this compound Complexes

The most comprehensively characterized this compound complexes to date are those with Zinc(II) and Cobalt(II), as reported by Srinivasan, Govindarajan, and Harrison in 2009.[2] These isostructural complexes, with the general formula [M(CH₄N₂O)₂(H₂O)₂]·2NO₃, provide a clear example of this compound's coordinating behavior.

Crystallographic Data

| Parameter | [Zn(fh)₂(H₂O)₂]·2NO₃[2] | [Co(fh)₂(H₂O)₂]·2NO₃[2] |

| Chemical Formula | C₂H₁₂N₆O₁₀Zn | C₂H₁₂CoN₆O₁₀ |

| Formula Weight | 361.57 | 355.12 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 5.123(1) | 7.896(2) |

| b (Å) | 7.012(1) | 10.089(3) |

| c (Å) | 8.983(2) | 8.991(2) |

| α (°) | 87.12(2) | 90 |

| β (°) | 84.45(2) | 114.13(3) |

| γ (°) | 72.81(2) | 90 |

| Volume (ų) | 305.2(1) | 652.8(3) |

| Z | 1 | 2 |

| Density (calculated, g/cm³) | 1.966 | 1.805 |

Selected Bond Lengths and Angles

The coordination geometry around the central metal ion in both the Zinc and Cobalt complexes is a distorted octahedron. The this compound ligand is N,O-bidentate, with two such ligands and two water molecules completing the coordination sphere.

| Bond/Angle | [Zn(fh)₂(H₂O)₂]²⁺[2] | [Co(fh)₂(H₂O)₂]²⁺[2] |

| Bond Lengths (Å) | ||

| M-O(1) (formyl) | 2.053(2) | 2.052(2) |

| M-O(2) (water) | 2.152(2) | 2.128(2) |

| M-N(2) (amino) | 2.158(2) | 2.164(2) |

| Bond Angles (°) | ||

| O(1)-M-N(2) | 77.8(1) | 78.1(1) |

| O(1)-M-O(2) | 90.1(1) | 89.8(1) |

| N(2)-M-O(2) | 90.3(1) | 91.1(1) |

| O(1)-M-O(1)' | 180.0 | 180.0 |

| N(2)-M-N(2)' | 180.0 | 180.0 |

| O(2)-M-O(2)' | 180.0 | 180.0 |

*Symmetry operation to generate equivalent atoms denoted by '.

Experimental Protocols

The synthesis and characterization of this compound complexes require careful execution of specific experimental procedures. The following protocols are based on the successful synthesis of the aforementioned Zinc and Cobalt complexes.[2]

Synthesis of [M(CH₄N₂O)₂(H₂O)₂]·2NO₃ (M = Zn, Co)

-

Preparation of this compound: this compound can be synthesized by reacting ethyl formate (B1220265) with hydrazine hydrate.

-

Reaction Mixture: An aqueous solution of the respective metal nitrate (B79036) (Zn(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O) is prepared.

-

Addition of Ligand: A stoichiometric amount of this compound, dissolved in a minimal amount of water, is added dropwise to the metal nitrate solution with constant stirring.

-

Crystallization: The resulting solution is allowed to stand undisturbed at room temperature. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water, and then with ethanol, and finally dried in a desiccator over anhydrous CaCl₂.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data are collected over a range of angles by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Infrared Spectroscopy

IR spectroscopy is a crucial tool for confirming the coordination of the this compound ligand.

-

Sample Preparation: A small amount of the complex is ground with KBr powder and pressed into a pellet.

-

Data Acquisition: The IR spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The coordination of this compound is confirmed by shifts in the characteristic vibrational bands. For instance, a decrease in the ν(C=O) stretching frequency and a shift in the ν(N-H) stretching frequencies upon complexation indicate the involvement of the carbonyl oxygen and amino nitrogen in coordination.

Visualizing the Process and Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Coordination of this compound to a metal ion.

Caption: Synthesis and characterization workflow.

Conclusion

The study of the crystal structure of this compound complexes provides invaluable insights into their fundamental chemical properties. The detailed analysis of the Zn(II) and Co(II) complexes reveals a consistent bidentate coordination mode through the carbonyl oxygen and amino nitrogen, leading to the formation of stable octahedral geometries. The experimental protocols outlined in this guide offer a robust framework for the synthesis and characterization of these and similar coordination compounds. For researchers and professionals in drug development, a thorough understanding of these molecular structures is a critical step in the rational design of new therapeutic agents with enhanced efficacy and specificity. Further exploration into the synthesis and crystallographic characterization of this compound complexes with a wider array of transition metals is a promising avenue for future research.

References

An In-depth Technical Guide to the Reaction Mechanism of Formylhydrazine with Carbonyls

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reaction mechanism between formylhydrazine and carbonyl compounds (aldehydes and ketones) to form formylhydrazones. It details the underlying chemical principles, influencing factors, quantitative data, and practical experimental methodologies relevant to research and pharmaceutical development.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a formylhydrazone from this compound and a carbonyl compound is a classic condensation reaction that proceeds via a two-step nucleophilic addition-elimination mechanism.[1] This reaction is fundamental in organic synthesis and bioconjugation, serving as a robust method for linking molecules.[2]

Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the terminal, more basic nitrogen atom of the this compound's amino group (-NH₂) on the electrophilic carbon of the carbonyl group.[1] This attack forms a transient, zwitterionic tetrahedral intermediate, which rapidly undergoes proton transfer to yield a neutral carbinolamine intermediate.

Step 2: Dehydration (Elimination) The carbinolamine intermediate is unstable and readily eliminates a molecule of water in a dehydration step. This step is typically the rate-determining step and is effectively catalyzed by acid.[2][3] Protonation of the hydroxyl group in the carbinolamine makes it a good leaving group (H₂O), and subsequent elimination of water results in the formation of a C=N double bond, yielding the stable formylhydrazone product.

Caption: General mechanism for formylhydrazone formation.

Key Factors Influencing the Reaction

The rate and equilibrium of formylhydrazone formation are highly sensitive to several factors, which can be modulated to optimize reaction outcomes.

pH Dependence

The reaction rate exhibits a strong dependence on pH. While the dehydration step is acid-catalyzed, the initial nucleophilic attack requires the hydrazine (B178648) to be in its neutral, non-protonated form.[2]

-

Low pH (pH < 4): At highly acidic pH, the this compound becomes protonated (formylhydrazinium ion). This protonation deactivates the nucleophile, significantly slowing down or inhibiting the initial addition step.[2]

-

Neutral to High pH (pH > 7): In neutral or basic conditions, the concentration of hydronium ions is too low to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate, resulting in a slower reaction.

-

Optimal pH (pH 4-5): The reaction rate is typically maximal in a mildly acidic buffer (around pH 4-5). This "Goldilocks" condition maintains a sufficient concentration of the neutral hydrazine for nucleophilic attack while also providing enough acid to catalyze the dehydration step.[4]

Caption: The influence of pH on the rate of hydrazone formation.

Catalysis

The rate of hydrazone formation, especially at neutral (biological) pH, can be dramatically increased by nucleophilic catalysts. Aniline (B41778) and its derivatives are the most common and effective catalysts for this transformation.[2] The catalytic mechanism involves the rapid formation of a more reactive Schiff base (imine) intermediate with the carbonyl compound, which is then readily displaced by the hydrazine.[5]

Recent studies have identified "second-generation" and "third-generation" catalysts that are even more efficient. Specifically, aniline derivatives with ortho-proton donor groups, such as 2-aminobenzenephosphonic acid, show superior catalytic activity by facilitating proton transfer at the transition state.[4][5]

Electronic and Structural Effects

The structure of the carbonyl reactant significantly impacts the reaction rate.

-

Electronic Effects: Electron-withdrawing groups adjacent to the carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating the reaction.

-

Intramolecular Catalysis: Carbonyl compounds with neighboring acidic or basic groups (e.g., ortho-hydroxyl or carboxyl groups on an aromatic aldehyde) can exhibit accelerated reaction rates through intramolecular catalysis, where the neighboring group facilitates proton transfer.[4][6]

Quantitative Data Summary

The kinetics of hydrazone formation are influenced by the structure of the carbonyl reactant. The table below summarizes representative kinetic data and reaction yields from the literature. Note that while specific data for this compound is sparse, the trends observed with other hydrazines are directly applicable.

| Carbonyl Reactant | Hydrazine Reactant | Conditions | Rate Constant (k, M⁻¹s⁻¹) | Yield (%) | Reference |

| 4-Pyridinecarboxaldehyde | Hydrazine (unspecified) | pH 7.4, Aqueous Buffer | 20.1 | - | [6] |

| Pyridoxal phosphate | Hydrazine (unspecified) | pH 7.4, Aqueous Buffer | 10.3 | - | [6] |

| Salicylaldehyde (ortho-OH) | Hydrazine (unspecified) | pH 7.4, Aqueous Buffer | 3.5 | - | [6] |

| 4-Carboxybenzaldehyde | Hydrazine (unspecified) | pH 7.4, Aqueous Buffer | 2.1 | - | [6] |

| Benzaldehyde | Hydrazine (unspecified) | pH 7.4, Aqueous Buffer | 0.9 | - | [6] |

| 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | (2,4-Dichlorophenyl)hydrazine | Ethanol, Reflux | - | 85 | [7] |

| Various aldehydes/ketones | Adamantane-1-carbohydrazide | Ethanol, Reflux | - | 70-94 | [8] |

| 5-HMF | Adipic acid dihydrazide | pH 8.0, 30 °C | - | up to 96.7 | [9] |

Experimental Protocols

The synthesis of formylhydrazones is generally straightforward. Below is a generalized, detailed methodology compiled from common experimental procedures.[10][11][12]

General Synthesis of a Formylhydrazone

Objective: To synthesize a formylhydrazone via the condensation of this compound and a selected aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Solvent: Absolute Ethanol, Methanol, or 2-Propanol

-

Catalyst (optional): Glacial Acetic Acid (1-2 drops)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Buchner funnel and filter paper for vacuum filtration

-

Crystallization dish

Procedure:

-

Preparation: In a round-bottom flask, dissolve the carbonyl compound (1.0 equivalent) in a suitable volume of the chosen alcohol solvent (e.g., 10-20 mL per mmol of reactant).

-

Addition of Hydrazine: To the stirring solution, add this compound (1.0-1.1 equivalents), either as a solid or dissolved in a minimal amount of the same solvent.

-

Catalysis (Optional): If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture to facilitate the reaction.

-

Reaction:

-

Isolation:

-

Upon completion, cool the reaction mixture to room temperature. Further cooling in an ice bath may be used to maximize precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure formylhydrazone.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.[13][14]

Caption: A typical experimental workflow for formylhydrazone synthesis.

Significance in Drug Development

Hydrazones, including formylhydrazones, are recognized as "privileged scaffolds" in medicinal chemistry. The N-acyl hydrazone (NAH) moiety is a key structural feature in a wide array of biologically active molecules.[15] These compounds have demonstrated a broad spectrum of pharmacological activities, including:

The synthetic accessibility and stability of the hydrazone linkage make it a cornerstone in the design and development of novel therapeutic agents.[17] The reaction serves as a critical tool for derivatizing lead compounds to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

References

- 1. This compound | Research Chemicals | Supplier [benchchem.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboligation of 5-(hydroxymethyl)furfural via whole-cell catalysis to form C12 furan derivatives and their use for hydrazone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Synthesis and Crystal Structure of Two New Hydrazone Compounds [mdpi.com]

- 11. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to the Discovery and Early Studies of Formic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic acid hydrazide, also known as formylhydrazine, is the simplest acylhydrazide, possessing the chemical formula HCONHNH₂. This small, yet versatile molecule has been a subject of interest in organic chemistry for over a century. Its unique structural features, combining the reactivity of a hydrazine (B178648) moiety with a formyl group, have established it as a valuable building block in the synthesis of a wide array of heterocyclic compounds, particularly those with pharmaceutical significance. This technical guide provides a comprehensive overview of the discovery and early studies of formic acid hydrazide, with a focus on its synthesis, physicochemical properties, and initial applications.

Discovery and Historical Context

While the precise first synthesis of formic acid hydrazide is not definitively attributed to a single individual in readily available literature, it is understood to have been first prepared in the early 20th century.[1] This period saw a surge in the exploration of hydrazine chemistry, following the isolation of hydrazine by Theodor Curtius in 1887. Curtius's extensive work on hydrazine and its derivatives laid the foundational knowledge for the subsequent synthesis and investigation of acylhydrazides, including formic acid hydrazide. Early investigations into the reactions of esters and acids with hydrazine hydrate (B1144303) naturally led to the formation of their corresponding hydrazides.

Early Synthetic Protocols

The early synthesis of formic acid hydrazide was primarily achieved through two main routes: the reaction of an ester of formic acid with hydrazine hydrate and the direct reaction of formic acid with hydrazine. These methods, while straightforward, required careful control of reaction conditions to optimize yield and purity.

Synthesis from Ethyl Formate (B1220265) and Hydrazine Hydrate

One of the most common early methods for preparing formic acid hydrazide involved the reaction of ethyl formate with hydrazine hydrate. This reaction is a classic example of hydrazinolysis of an ester.

A detailed experimental protocol for this synthesis is as follows:

-

In a suitable reaction vessel, a solution of ethyl formate in 95% ethanol (B145695) is prepared.

-

To this solution, 85% hydrazine hydrate is added carefully with stirring.

-

The initial reaction can be exothermic, and cooling may be necessary to control the rate.

-

After the initial reaction subsides, the mixture is heated to reflux for an extended period, typically around 18 hours, to ensure the completion of the reaction.

-

Following the reflux period, the majority of the water and ethanol are removed by distillation under reduced pressure.

-

The resulting crude product, often a syrup, is then purified. A common method of purification involves recrystallization from ethanol. The purified formic acid hydrazide is then dried in vacuo.[1]

Synthesis from Formic Acid and Hydrazine Hydrate

A more direct approach to the synthesis of formic acid hydrazide is the condensation reaction between formic acid and hydrazine hydrate.

A representative experimental protocol for this method is as follows:

-

In a reaction vessel, formic acid is placed and cooled.

-

Hydrazine hydrate is then added slowly to the cooled formic acid with constant stirring. This reaction is typically exothermic and requires careful temperature control to prevent the formation of byproducts.

-

The reaction mixture is then allowed to stir at a controlled temperature for a specific duration to ensure the completion of the reaction.

-

The product, formic acid hydrazide, can then be isolated from the reaction mixture. Purification is often achieved through recrystallization.

Physicochemical Properties

Early studies on formic acid hydrazide focused on characterizing its fundamental physical and chemical properties. These data were crucial for its identification and for understanding its reactivity.

Tabulated Physical and Chemical Properties

The following table summarizes the key physicochemical properties of formic acid hydrazide as reported in early and subsequent studies.

| Property | Value | Reference(s) |

| Molecular Formula | CH₄N₂O | [2] |

| Molecular Weight | 60.06 g/mol | [2] |

| Appearance | White, shiny crystalline flakes or needle-like crystals | [3] |

| Melting Point | 52-57 °C | [3][4] |

| Boiling Point | 90 °C at 0.7 mmHg | [3][4] |

| Solubility | Soluble in water, ethanol, ether, and chloroform. | [4] |

| Stability | May disproportionate on storage to 1,2-dithis compound (B1218853) and hydrazine. | [3] |

Early Studies on Chemical Reactivity

The chemical reactivity of formic acid hydrazide was a primary focus of early investigations. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a reactive formyl group, made it a versatile reagent in organic synthesis.

Formation of Heterocyclic Compounds

One of the most significant early applications of formic acid hydrazide was as a precursor in the synthesis of various heterocyclic compounds. Its reaction with suitable reagents could be controlled to yield important five-membered rings, such as 1,2,4-triazoles.

Reaction with Aldehydes and Ketones

Formic acid hydrazide readily reacts with aldehydes and ketones to form the corresponding formylhydrazones. This reaction was a key method for the derivatization and characterization of carbonyl compounds in early organic analysis.

Visualizing Synthetic Pathways

The synthesis of formic acid hydrazide can be represented as a clear experimental workflow.

Caption: Workflow for the synthesis of formic acid hydrazide from ethyl formate.

Caption: Workflow for the synthesis of formic acid hydrazide from formic acid.

Conclusion

The discovery and early studies of formic acid hydrazide in the early 20th century marked a significant step in the exploration of hydrazine chemistry. The development of reliable synthetic protocols and the characterization of its fundamental properties paved the way for its widespread use as a versatile intermediate in organic synthesis. Its role as a precursor to important heterocyclic compounds, a legacy that continues to this day, underscores the importance of these foundational investigations. This technical guide has provided a detailed overview of this early work, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

Theoretical and Computational Explorations of Formylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction